REACTION_CXSMILES
|
N1(C(O[C@H:10](/[CH:12]=[CH:13]\[C:14]([NH:16][C@@H]2C[C@H](C)[C@H](C/C=C(\C)/C=C)O[C@@H]2C)=[O:15])[CH3:11])=O)CCOCC1.[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].C1(=O)C=CC(=O)C=C1>C(Cl)CCl>[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].[C:14]([NH2:16])(=[O:15])[CH:13]=[CH:12][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)O[C@@H](C)\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C)/C)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
catalyst
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Name
|
catalyst
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 11 total hours, the reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.099 mmol | |
AMOUNT: MASS | 18 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCC)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1(C(O[C@H:10](/[CH:12]=[CH:13]\[C:14]([NH:16][C@@H]2C[C@H](C)[C@H](C/C=C(\C)/C=C)O[C@@H]2C)=[O:15])[CH3:11])=O)CCOCC1.[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].C1(=O)C=CC(=O)C=C1>C(Cl)CCl>[CH:31]([C@H:33]1[O:40][C:39]([CH3:42])([CH3:41])[CH2:38][C@:35]2([O:37][CH2:36]2)[C@@H:34]1[OH:43])=[CH2:32].[C:14]([NH2:16])(=[O:15])[CH:13]=[CH:12][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C(=O)O[C@@H](C)\C=C/C(=O)N[C@H]1[C@H](O[C@H]([C@H](C1)C)C\C=C(\C=C)/C)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
catalyst
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Name
|
catalyst
|
Quantity
|
1.5 mg
|
Type
|
catalyst
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 11 total hours, the reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (10→80% EtOAc in hexanes) on silica gel (8 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[C@@H]1[C@H]([C@]2(CO2)CC(O1)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.099 mmol | |
AMOUNT: MASS | 18 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCC)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 mg | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |